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Compound of Interest

Compound Name: 1-(Anilinocarbonyl)proline

Cat. No.: B1305016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-
(Anilinocarbonyl)proline, a derivative of the amino acid proline. The document details the

expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analyses, along with detailed experimental protocols. This guide is intended

to serve as a valuable resource for researchers and professionals involved in the synthesis,

characterization, and application of proline derivatives in drug development and other scientific

fields.

Introduction
1-(Anilinocarbonyl)proline, also known as N-phenylcarbamoyl-L-proline, is a molecule of

interest in medicinal chemistry and organic synthesis. Its structural features, combining the

rigidity of the proline ring with the aromatic anilinocarbonyl group, make it a potential candidate

for various biological applications. Accurate structural elucidation and purity assessment are

critical for its development and use. Spectroscopic techniques are the cornerstone for the

molecular structure determination of such compounds. This guide outlines the standard

spectroscopic methods for the comprehensive characterization of 1-(Anilinocarbonyl)proline.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis

of 1-(Anilinocarbonyl)proline. Note: As a single comprehensive public data source for this
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specific molecule is unavailable, the following data is representative and based on the analysis

of structurally similar compounds.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.50 d 2H Ar-H (ortho to NH)

~7.30 t 2H Ar-H (meta to NH)

~7.10 t 1H Ar-H (para to NH)

~6.50 s 1H N-H (amide)

~4.40 dd 1H α-CH (proline)

~3.60 m 2H δ-CH₂ (proline)

~2.30 m 1H β-CH₂ (proline)

~2.00 m 3H β-CH₂, γ-CH₂ (proline)

~10.0-12.0 br s 1H COOH

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

~175.0 C=O (carboxylic acid)

~155.0 C=O (urea)

~138.0 Ar-C (ipso)

~129.0 Ar-C (meta)

~124.0 Ar-C (para)

~120.0 Ar-C (ortho)

~60.0 α-C (proline)

~48.0 δ-C (proline)

~30.0 β-C (proline)

~25.0 γ-C (proline)

Table 3: IR Spectroscopic Data (ATR)
Wavenumber (cm⁻¹) Intensity Assignment

~3300 Broad O-H stretch (carboxylic acid)

~3250 Medium N-H stretch (amide)

~3050 Medium C-H stretch (aromatic)

~2980 Medium C-H stretch (aliphatic)

~1720 Strong C=O stretch (carboxylic acid)

~1650 Strong C=O stretch (amide I)

~1550 Strong N-H bend (amide II)

~1600, ~1490 Medium C=C stretch (aromatic)

Table 4: Mass Spectrometry Data (ESI+)
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m/z Ion Type

235.1077 [M+H]⁺

257.0896 [M+Na]⁺

116.0706 [M-Anilinocarbonyl+H]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in 1-
(Anilinocarbonyl)proline.

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

Weigh approximately 5-10 mg of the purified 1-(Anilinocarbonyl)proline.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm
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Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Sequence: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Temperature: 298 K

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in 1-(Anilinocarbonyl)proline.

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a Diamond

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry

completely.
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Place a small amount of the solid 1-(Anilinocarbonyl)proline sample directly onto the ATR

crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Mode: Absorbance

Data Processing:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final IR spectrum.

Identify the characteristic absorption bands corresponding to the functional groups in the

molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-
(Anilinocarbonyl)proline.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with

an Electrospray Ionization (ESI) source.

Sample Preparation:
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Prepare a stock solution of 1-(Anilinocarbonyl)proline at a concentration of 1 mg/mL in

methanol.

Dilute the stock solution to a final concentration of 1-10 µg/mL with a 50:50 mixture of

methanol and water containing 0.1% formic acid.

Acquisition Parameters:

Ionization Mode: Positive ESI (+)

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 600 L/hr

Mass Range: 50 - 500 m/z

Data Processing:

Acquire the mass spectrum in full scan mode.

Process the raw data to obtain the mass-to-charge ratios (m/z) of the detected ions.

Determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the calculated

theoretical mass.

If necessary, perform tandem MS (MS/MS) experiments to analyze the fragmentation pattern

for further structural confirmation.

Visualizations
Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized compound like 1-(Anilinocarbonyl)proline.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 1-(Anilinocarbonyl)proline Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C)

FTIR Spectroscopy

Mass Spectrometry

Data Analysis & Interpretation Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data
The following diagram illustrates how the information from different spectroscopic techniques is

integrated to confirm the structure of 1-(Anilinocarbonyl)proline.
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Caption: Integration of spectroscopic data for structural elucidation.

To cite this document: BenchChem. [Spectroscopic Analysis of 1-(Anilinocarbonyl)proline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1305016#spectroscopic-data-analysis-of-1-
anilinocarbonyl-proline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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